2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide
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Overview
Description
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide is a complex organic compound that features a thiadiazole ring, a chlorobenzyl group, and a diethylamino-hydroxyphenyl moiety
Preparation Methods
The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide typically involves multiple steps. The general synthetic route includes the formation of the thiadiazole ring, followed by the introduction of the chlorobenzyl group and the diethylamino-hydroxyphenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiadiazole ring and the chlorobenzyl group may interact with enzymes or receptors, leading to a biological response. The diethylamino-hydroxyphenyl moiety may enhance the compound’s ability to penetrate cell membranes and reach its target. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives and chlorobenzyl-containing molecules. Compared to these compounds, 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- 7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione .
This detailed article provides a comprehensive overview of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H24ClN5O2S3 |
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Molecular Weight |
522.1 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H24ClN5O2S3/c1-3-28(4-2)18-10-7-16(19(29)11-18)12-24-25-20(30)14-32-22-27-26-21(33-22)31-13-15-5-8-17(23)9-6-15/h5-12,29H,3-4,13-14H2,1-2H3,(H,25,30)/b24-12+ |
InChI Key |
FWIZKBXBPCKNIE-WYMPLXKRSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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